2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Overview
Description
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a chemical compound widely used in organic synthesis, particularly in the field of DNA synthesis. It is known for its role as a phosphorylation reagent, facilitating the incorporation of phosphate groups into organic molecules. The compound has the molecular formula C₉H₁₈ClN₂OP and a molecular weight of 236.68 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is nucleosides and carbohydrates . It plays a crucial role in the selective monophosphorylation of these molecules, which is a key step in various biochemical processes .
Mode of Action
This compound interacts with its targets by acting as a phosphitylating reagent . It facilitates the conversion of protected ribonucleosides to phosphoramidites . This interaction results in changes at the molecular level, enabling the synthesis of oligodeoxyribonucleotides .
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of oligodeoxyribonucleotides . By acting as a phosphitylating reagent, it enables the conversion of protected ribonucleosides to phosphoramidites . This is a critical step in the pathway, leading to downstream effects such as the formation of oligodeoxyribonucleotides .
Pharmacokinetics
Given its role in the synthesis of oligodeoxyribonucleotides, it can be inferred that its bioavailability would be crucial for its function .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of oligodeoxyribonucleotides . These are short DNA molecules that have wide-ranging applications in genetic testing, research, and forensic analysis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it is typically stored in a dry environment to maintain its stability and effectiveness
Biochemical Analysis
Biochemical Properties
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is involved in the selective monophosphorylation of carbohydrates and nucleosides . It interacts with these biomolecules, facilitating their conversion to phosphoramidites . The nature of these interactions is primarily chemical, involving the transfer of a phosphate group to the biomolecule.
Cellular Effects
The effects of this compound on cells are primarily related to its role in DNA synthesis . By acting as a protecting reagent, it influences cell function by enabling the synthesis of DNA strands. This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the synthesis of DNA . It acts as a protecting reagent, facilitating the conversion of protected ribonucleosides to phosphoramidites . This involves binding interactions with these biomolecules and can result in changes in gene expression.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change due to factors such as its stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific experimental conditions and are not currently available in the literature.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is typically synthesized through the reaction of chlorophosphite with 2-cyanoethyl diisopropylamine. The reaction involves the following steps:
Chlorophosphite Preparation: Chlorophosphite is prepared by reacting phosphorus trichloride with an alcohol.
Reaction with 2-Cyanoethyl Diisopropylamine: The chlorophosphite is then reacted with 2-cyanoethyl diisopropylamine under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Phosphorylation Reactions: It is commonly used in phosphorylation reactions to introduce phosphate groups into organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines and alcohols. The reactions
Properties
IUPAC Name |
3-[chloro-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClN2OP/c1-8(2)12(9(3)4)14(10)13-7-5-6-11/h8-9H,5,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTBDIBOOIAZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370534 | |
Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89992-70-1 | |
Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89992-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanoethyl diisopropylchlorophos phoramidite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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